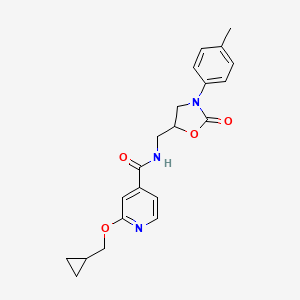

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-14-2-6-17(7-3-14)24-12-18(28-21(24)26)11-23-20(25)16-8-9-22-19(10-16)27-13-15-4-5-15/h2-3,6-10,15,18H,4-5,11-13H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRPLRHXXCAUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=NC=C3)OCC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include the following steps:

Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

Introduction of the cyclopropylmethoxy group: This step involves the alkylation of a suitable intermediate with cyclopropylmethyl halide in the presence of a base.

Coupling with isonicotinic acid: The final step involves the coupling of the oxazolidinone intermediate with isonicotinic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Rivaroxaban (Xarelto)

- Structure: (S)-5-chloro-N-((2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl)methyl)thiophene-2-carboxamide .

- Key Differences: Core Scaffold: Both compounds share the oxazolidinone ring, but rivaroxaban incorporates a thiophene carboxamide, whereas the target compound uses an isonicotinamide group. Substituents: Rivaroxaban has a morpholino-phenyl group, while the target compound features a p-tolyl (methyl-substituted phenyl) group and a cyclopropylmethoxy chain. Bioactivity: Rivaroxaban is a well-established anticoagulant targeting Factor Xa , whereas the target compound’s biological activity remains speculative without direct evidence.

- Pharmacokinetic Implications: The cyclopropylmethoxy group in the target compound may confer greater metabolic stability compared to rivaroxaban’s morpholino group, which could influence half-life and dosing frequency.

Cloethocarb

- Structure : 2-(2-chloro-1-methylethoxy)phenyl methylcarbamate .

- Key Differences: Core Scaffold: Cloethocarb uses a carbamate group instead of an oxazolidinone, limiting its structural similarity.

- Relevance: Highlights the diversity of oxazolidinone/carbamate derivatives in agrochemical vs. pharmaceutical applications.

2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 762257-36-3)

- Structure : Contains an oxadiazole-thioether and isoxazole group .

- Key Differences: Heterocyclic Core: Oxadiazole vs. oxazolidinone, leading to distinct electronic properties and binding affinities. Solubility: Reported water solubility of 2.9 µg/mL at pH 7.4 , which may contrast with the target compound’s solubility due to its cyclopropylmethoxy group.

Structural and Functional Data Table

Research Findings and Implications

- Structural Flexibility: The oxazolidinone scaffold permits diverse substitutions (e.g., morpholino in rivaroxaban, p-tolyl in the target compound), enabling tailored interactions with biological targets .

- Unanswered Questions: Direct pharmacological data for the target compound are absent in the provided evidence.

Biological Activity

The compound 2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide is a novel derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features a cyclopropylmethoxy group and an isonicotinamide moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves modulation of specific molecular targets. It has been shown to interact with various receptors and enzymes, contributing to its pharmacological effects. The key mechanisms include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as pain and inflammation.

- Receptor Modulation : It has been observed to bind to specific receptors that mediate cellular responses, influencing pathways related to neuroprotection and anti-inflammatory responses.

Antinociceptive Effects

Research indicates that the compound exhibits significant antinociceptive (pain-relieving) properties. In animal models, it has been effective in reducing pain responses without the adverse effects commonly associated with opioid analgesics.

Anti-inflammatory Properties

Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Study 1: Antinociceptive Efficacy

In a double-blind study involving rodents, the administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups. The study highlighted its efficacy at various dosages, suggesting a dose-dependent response.

| Dosage (mg/kg) | Pain Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound in a model of induced inflammation. Results showed a marked decrease in edema and inflammatory cytokines after treatment with the compound.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the isonicotinamide core. Key steps include:

- Cyclopropane Methoxy Group Introduction : Alkylation using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethoxy group .

- Oxazolidinone Ring Formation : Condensation of p-tolyl isocyanate with a glycidol derivative, followed by ring closure under acidic or thermal conditions .

- Amide Coupling : Use of coupling agents like HATU or EDC/HOBt to link the isonicotinamide and oxazolidinone moieties .

Critical Parameters : Reaction temperature (often 60–80°C for amide coupling), solvent polarity (DMF or acetonitrile for solubility), and stoichiometric control to minimize side products .

Basic: How to elucidate the compound’s structure using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, oxazolidinone carbonyl at ~170 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .

- X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement ) confirms stereochemistry and hydrogen-bonding patterns. ORTEP-3 or WinGX can visualize the 3D structure .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How to resolve contradictions between spectroscopic data and computational modeling results?

Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Strategies include:

- Variable-Temperature NMR : Identify rotameric equilibria or solvent-induced shifts .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to assess intramolecular strain .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions in the crystal lattice using CrystalExplorer .

Advanced: What methodologies optimize selectivity in derivatization reactions targeting the oxazolidinone ring?

Answer:

- Protecting Group Strategy : Temporarily block the isonicotinamide NH with a Boc group to direct reactivity toward the oxazolidinone carbonyl .

- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki for aryl modifications) with strict control of ligand ratios (e.g., SPhos) to avoid over-functionalization .

- Kinetic Monitoring : Real-time HPLC tracking (C18 column, acetonitrile/water gradient) identifies intermediates and adjusts reaction quenching times .

Advanced: How to validate purity and stability under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via UPLC-MS .

- Stability-Indicating HPLC Method : Use a pH-stable column (e.g., Zorbax SB-C18) with mobile phase (0.1% TFA in water/acetonitrile) to resolve degradation products .

- Karl Fischer Titration : Quantify hygroscopicity, critical for lyophilized formulations .

Advanced: How to troubleshoot low yields in the final amide coupling step?

Answer:

Common issues and solutions:

- Activation Failure : Ensure anhydrous conditions for coupling agents (EDC/HOBt). Pre-activate the carboxylic acid for 10–15 min before adding the amine .

- Steric Hindrance : Switch to bulkier coupling agents (e.g., PyBOP) or use microwave-assisted synthesis (70°C, 30 min) .

- Byproduct Formation : Add molecular sieves to absorb water or employ scavenger resins (e.g., trisamine for unreacted HOBt) .

Basic: What analytical techniques are critical for assessing in vitro biological activity?

Answer:

- Enzyme Assays : Use fluorescence-based kits (e.g., NADH-coupled assays) to measure inhibition of target enzymes (e.g., bacterial RNA polymerase) .

- Cellular Uptake Studies : LC-MS quantification of intracellular compound levels after 24-h exposure .

- Cytotoxicity Screening : MTT assays in HEK293 or HepG2 cells to establish IC₅₀ values .

Advanced: How to design experiments to probe the compound’s mechanism of action in complex biological systems?

Answer:

- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate protein targets, followed by LC-MS/MS identification .

- Molecular Dynamics Simulations : GROMACS or AMBER simulations to model binding interactions with putative targets (e.g., bacterial ribosomes) .

- Metabolomic Profiling : Track metabolic perturbations via GC-MS or ¹H NMR metabolomics in treated vs. control cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.